1-(1-Adamantyl)-5-propyltetrazole
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Overview
Description
1-(1-Adamantyl)-5-propyltetrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. The incorporation of a tetrazole ring and a propyl group into the adamantane framework enhances the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-propyltetrazole typically involves the following steps:
Formation of Adamantyl Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Tetrazole Ring Formation: The functionalized adamantane is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Introduction of Propyl Group: The final step involves the alkylation of the tetrazole ring with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-5-propyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the adamantyl moiety.
Substitution: Nucleophilic substitution reactions can be used to replace the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions, often carried out in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantyl ketones or alcohols, while substitution reactions can produce a variety of alkylated or arylated tetrazole derivatives.
Scientific Research Applications
1-(1-Adamantyl)-5-propyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and as a potential drug candidate.
Medicine: Research is ongoing into its potential use as an antiviral, antibacterial, or anticancer agent.
Industry: The compound’s properties are exploited in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-propyltetrazole involves its interaction with specific molecular targets and pathways. The adamantyl moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The tetrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Adamantyl)-5-propyltetrazole can be compared with other adamantane derivatives and tetrazole-containing compounds:
Adamantane Derivatives: Compounds such as amantadine and rimantadine are well-known for their antiviral properties. This compound shares the adamantane core but has different functional groups, leading to unique properties.
Tetrazole-Containing Compounds: Tetrazole derivatives like losartan and valsartan are used as antihypertensive agents. The presence of the tetrazole ring in this compound imparts similar binding capabilities but with distinct pharmacological profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure, stability, and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge.
Properties
CAS No. |
24886-63-3 |
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Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-propyltetrazole |
InChI |
InChI=1S/C14H22N4/c1-2-3-13-15-16-17-18(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3 |
InChI Key |
QKDUVPARXZFARB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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